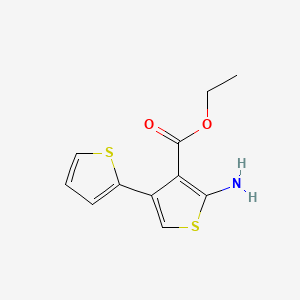

2-Amino-4-(2-thiényl)thiophène-3-carboxylate d'éthyle

Vue d'ensemble

Description

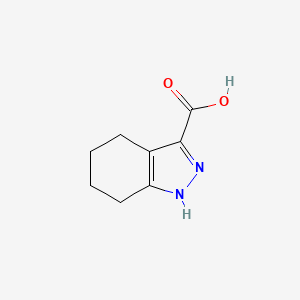

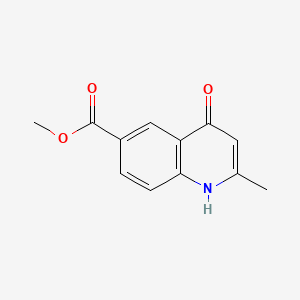

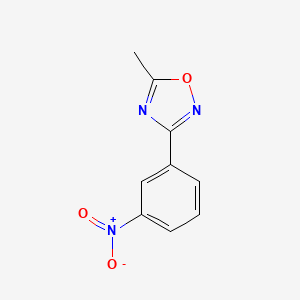

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Composés biologiquement actifs

Les analogues à base de thiophène, tels que le 2-Amino-4-(2-thiényl)thiophène-3-carboxylate d'éthyle, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que composés biologiquement actifs potentiels . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Chimie industrielle et science des matériaux

Les dérivés du thiophène sont utilisés dans la chimie industrielle et la science des matériaux comme inhibiteurs de corrosion . Cela suggère que le this compound pourrait potentiellement être utilisé dans ces domaines.

Semi-conducteurs organiques

Les molécules à médiation thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Cela implique que le this compound pourrait être utilisé dans le développement de nouveaux semi-conducteurs organiques.

Transistors organiques à effet de champ (OFET)

Les dérivés du thiophène sont utilisés dans la fabrication de transistors organiques à effet de champ (OFET) . Par conséquent, le this compound pourrait potentiellement être utilisé dans la production d'OFET.

Diodes électroluminescentes organiques (OLED)

Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que le this compound pourrait être utilisé dans la production d'OLED.

Propriétés pharmacologiques

Les molécules avec le système cyclique thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Cela implique que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments possédant ces propriétés.

Activité antimicrobienne

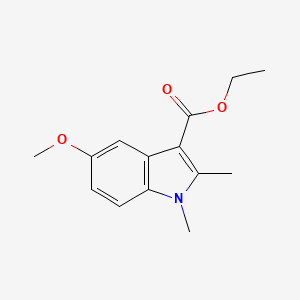

Une série de dérivés d'éthyl-2-(benzylidèneamino)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate a été synthétisée et évaluée pour ses potentiels biologiques in vitro, à savoir l'activité antimicrobienne contre des espèces microbiennes sélectionnées . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.

Applications optoélectroniques

La synthèse d'un viologène étendu contenant un bithiophène est décrite, ainsi que sa spectroscopie d'absorption UV-visible et de fluorescence, montrant plusieurs bandes d'absorption et d'émission . Grâce à sa facilité de synthèse et à ses propriétés optiques, ce sel organique est d'un intérêt potentiel pour diverses applications optoélectroniques .

Mécanisme D'action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3893±420 °C and a predicted density of 1330±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The mechanism of action of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can affect metabolic flux and alter the levels of key metabolites within the cell .

Propriétés

IUPAC Name |

ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDBWIUWIWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352084 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243669-48-9 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

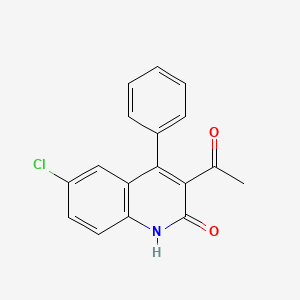

Q1: The paper focuses on 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones as potent LDH inhibitors. How are these compounds related to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?

A1: Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate serves as a crucial starting material for synthesizing the 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones studied in the paper []. These derivatives, possessing the thiophene moiety, were designed based on the structural features of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and its potential for modification to achieve LDH inhibition.

Q2: The research highlights the significance of molecular docking studies. Were any such studies conducted using Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself as a potential LDH inhibitor?

A2: While the paper focuses on the synthesized derivatives and their molecular docking scores within the active site of Human Lactate Dehydrogenase [], it doesn't explicitly mention conducting molecular docking studies with Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself. Further research might explore the direct interaction of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate with LDH using computational modeling techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.